molecular formula C18H13NO3S B2741469 N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921799-44-2

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2741469
CAS RN: 921799-44-2
M. Wt: 323.37
InChI Key: URVDHDCPEUDPQI-UHFFFAOYSA-N
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Description

“N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzothiophene moiety, which is a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science . Benzothiophenes are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .


Synthesis Analysis

The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, which can yield a series of 2-substituted benzo[b]thiophenes . Another approach involves an aryne reaction with alkynyl sulfides, which can afford a wide range of 3-substituted benzothiophenes .


Chemical Reactions Analysis

The chemical reactions involving benzothiophene derivatives are diverse and can be complex. The Pd(II)-catalyzed Sonogashira type cross-coupling reaction and the aryne reaction with alkynyl sulfides are two examples of reactions that can be used to synthesize benzothiophene derivatives .

Scientific Research Applications

Influence on Binding Affinity

Studies have investigated the influence of BZP’s arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed micromolar affinity toward 5-HT1A sites .

One-Electron Oxidation

One-electron oxidation of BZP is predicted to involve preferentially the C6-OH group , leading to (5-hydroxy-1-benzothiophen-6-yl)oxidanyl . The isomeric (6-hydroxy-1-benzothiophen-5-yl)oxidanyl is about 1.9 kcal/mol higher in free energy .

properties

IUPAC Name

N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVDHDCPEUDPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide

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